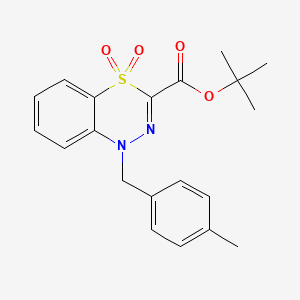
tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound is believed to exert its biological effects through various mechanisms, including the inhibition of specific enzymes and modulation of signaling pathways. Its structure suggests potential interactions with cellular receptors and proteins involved in metabolic processes.
Antioxidant Activity
Research indicates that compounds similar to tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential in conditions characterized by oxidative damage.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. It could inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression. The exact pathways involved remain to be fully elucidated.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various biological models. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes.
Case Studies and Experimental Evidence
- In Vitro Studies : In vitro experiments have demonstrated that tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate can significantly reduce the viability of cancer cell lines while sparing normal cells. This selectivity is beneficial for minimizing side effects during treatment.
- Animal Models : In vivo studies using rodent models have indicated that administration of the compound leads to a reduction in tumor size and improved survival rates compared to control groups. These findings suggest a potential for clinical application in cancer therapy.
- Mechanistic Insights : Further mechanistic studies have identified the activation of apoptotic pathways and downregulation of oncogenes as critical factors in the observed anticancer effects.
Data Summary
| Biological Activity | Evidence Level | Mechanism |
|---|---|---|
| Antioxidant | Moderate | Free radical scavenging |
| Anticancer | High | Apoptosis induction |
| Anti-inflammatory | Moderate | Cytokine inhibition |
Propiedades
IUPAC Name |
tert-butyl 1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-9-11-15(12-10-14)13-22-16-7-5-6-8-17(16)27(24,25)18(21-22)19(23)26-20(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMAZLBWHRBMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













